molecular formula C16H19NO2 B12548929 Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate CAS No. 672306-00-2

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate

Cat. No.: B12548929
CAS No.: 672306-00-2
M. Wt: 257.33 g/mol
InChI Key: LTJGJCNWDHUGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of cyanoacrylate and is characterized by the presence of a cyano group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with appropriate aldehydes and ketones. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity. Additionally, the reaction conditions can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, the phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-phenylprop-2-enoate: This compound lacks the methyl group present in this compound, resulting in different reactivity and properties.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: The presence of a furan ring instead of a phenyl group leads to different electronic and steric effects.

    Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: The thiophene ring introduces sulfur, which can influence the compound’s reactivity and interactions.

Properties

CAS No.

672306-00-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate

InChI

InChI=1S/C16H19NO2/c1-4-14(13-9-7-6-8-10-13)12(3)15(11-17)16(18)19-5-2/h6-10,14H,4-5H2,1-3H3

InChI Key

LTJGJCNWDHUGNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=C(C#N)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.